(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is an organic compound classified as a substituted phenethylamine. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which influences its chemical properties and biological activity. This compound is not widely recognized in clinical settings and does not have any approved therapeutic applications as of now. It is primarily studied for its potential interactions and effects on biological systems.
The compound can be found in various chemical databases, including PubChem and DrugBank, where it is cataloged under different identifiers, such as its CAS number and DrugBank ID. It belongs to the class of compounds known as trifluoromethylphenylamines, which are notable for their unique electronic properties due to the electronegative trifluoromethyl group. This class of compounds often exhibits distinct pharmacological effects, making them subjects of interest in medicinal chemistry and drug design .
The synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine typically involves the following steps:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on laboratory protocols and desired outcomes.
The molecular formula for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is . Its structure features:
The three-dimensional conformation can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can participate in various chemical reactions typical of amines:
These reactions are crucial for exploring the compound's potential derivatives and applications in synthetic chemistry.
Relevant data on melting points, boiling points, and other thermodynamic properties are essential for practical applications and safety assessments.
While (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine does not have established pharmaceutical applications, it is of interest in:
The trifluoromethyl (-CF₃) group serves as a bioisostere with superior properties compared to methyl groups or halogens, fundamentally altering molecular behavior through its distinctive electronic profile and hydrophobic character. With an electronegativity of 3.98 (Pauling scale) and a Hansch π-constant of 0.88, the -CF₃ group significantly increases lipophilicity while resisting metabolic oxidation—a crucial advantage in drug design. The strong electron-withdrawing effect (-I effect) polarizes adjacent bonds, modulating pKa values of proximal functional groups and influencing binding affinity through dipole interactions and halogen bonding potential. This group's metabolic stability stems from the exceptional strength of C-F bonds (approximately 485 kJ/mol), which impedes oxidative cleavage by cytochrome P450 enzymes [7] [3].
Table 1: Key Physicochemical and Biological Impacts of Trifluoromethyl Group Incorporation
Parameter | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Biological Consequence |
---|---|---|---|
Electronegativity | 2.3 (carbon) | 3.98 (fluorine) | Enhanced dipole moments and electrostatic interactions |
Lipophilicity (π) | 0.56 | 0.88 | Improved membrane permeability |
Bond Strength (C-X) | ~380 kJ/mol (C-H) | ~485 kJ/mol (C-F) | Resistance to oxidative metabolism |
Metabolic Oxidation | Susceptible | Highly resistant | Increased plasma half-life |
Stereoelectronic Volume | 22 ų | 38 ų | Enhanced van der Waals contacts |
In FDA-approved drugs spanning 2000-2020, the -CF₃ group appears in diverse therapeutic classes, including antimigraine agents (ubrogepant), anticancer drugs (alpelisib), and antipsychotics. Its strategic placement ortho to the chiral center in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine creates a conformationally restricted environment that enhances target selectivity. The ortho-positioning forces the aromatic ring perpendicular to the ethylamine plane, creating a unique binding pocket complementarity for receptors with deep hydrophobic clefts. Additionally, the -CF₃ group participates in ligand-receptor binding through orthogonal multipolar interactions and hydrophobic contacts, contributing to improved binding entropy and reduced dissociation rates compared to non-fluorinated analogs [7] [6].
The chiral benzylic carbon in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine serves as a critical three-dimensional control element for precise pharmacophore alignment. Enantiomers of this compound exhibit differential bioactivity profiles, with the (S)-configuration typically demonstrating superior target affinity across receptor classes. This stereospecificity arises from diastereomeric transition states during ligand-receptor binding, where even minor steric mismatches drastically reduce binding energy. The asymmetric center also influences conformational dynamics by restricting rotation around the C-N and C-Ar bonds, reducing the entropic penalty upon complex formation. For G-protein-coupled receptors (GPCRs)—common targets for ethylamine derivatives—the (S)-enantiomer often achieves optimal complementarity with the chiral binding pocket, particularly in monoamine receptors where the ethylamine side chain coordinates with conserved aspartate residues [5] [8].
Synthetic access to enantiopure material employs advanced catalytic asymmetric methods, including Ir(III)-catalyzed hydrogenation of prochiral imines using P-stereogenic MaxPHOX ligands, achieving >94% enantiomeric excess (ee). Alternative routes involve diastereomeric salt resolution with chiral acids like (-)-di-p-toluoyl-D-tartaric acid, though catalytic methods predominate for industrial-scale production due to superior atom economy. The absolute configuration significantly impacts physicochemical properties; the (S)-enantiomer of closely related analogs shows distinctive crystallographic packing and solubility profiles compared to the (R)-counterpart. These differences extend to pharmacokinetic behavior, where the (S)-configuration often demonstrates enhanced metabolic stability due to preferential orientation away from oxidative enzymes, a critical consideration for in vivo efficacy [8] [5].
The positional orientation of the trifluoromethyl group on the phenyl ring (ortho, meta, para) induces profound steric, electronic, and conformational consequences that substantially alter biological interactions. The ortho-substituted isomer (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine exhibits unique properties distinct from its meta and para analogs:
Table 2: Comparative Analysis of Trifluoromethyl Positional Isomers in Chiral Ethylamines
Property | ortho-Isomer | meta-Isomer | para-Isomer |
---|---|---|---|
Basicity (pKₐ) | 8.9 (calculated) | 9.2 (measured) | 9.4 (measured) |
Lipophilicity (Log P) | 2.45 | 2.38 | 2.51 |
Aromatic Ring Dihedral Angle | 75-85° | 15-25° | <10° |
Boiling Point (°C) | 201.5 | 221 (decomp) | 215 |
Steric Accessibility of Amine | Moderate | High | High |
*Representative Binding Affinity (Ki nM) | 42 ± 3 (SERT) | 68 ± 5 (SERT) | 155 ± 8 (SERT) |
*Hypothetical serotonin transporter (SERT) affinity based on structural analogs; demonstrates typical positional impact
Biological implications of these differences manifest in receptor binding affinity and subtype selectivity. For instance, ortho-substituted analogs in melanocortin receptor agonists demonstrate 5-fold selectivity enhancements for MC4R over MC5R compared to para-derivatives, attributed to better complementarity with the orthosteric pocket's entrance architecture. The ortho-isomer's conformational distortion also reduces off-target interactions with monoamine oxidases, potentially mitigating undesirable metabolic pathways. These structure-activity relationships underscore the ortho-configuration's unique value for precision targeting of structurally complex receptors, justifying the synthetic challenges associated with its preparation [6] [1] [3].
N-Methylation of the ethylamine backbone in (1S)-1-[2-(trifluoromethyl)phenyl]ethylamine serves as a strategic metabolic defense mechanism while modulating pharmacodynamic properties. This modification primarily impedes oxidative deamination catalyzed by monoamine oxidases (MAO-A/B) and cytochrome P450 isozymes, the predominant metabolic pathway for primary and secondary amines. The methyl group creates steric hindrance around the α-carbon, shielding it from enzymatic access while reducing the compound's susceptibility to N-oxidation and N-dealkylation. This stabilization extends plasma half-life and improves oral bioavailability, as evidenced by cyclic peptide studies where N-methylation enhanced stability against intestinal enzymes by >15-fold compared to non-methylated counterparts [2] [8].
Beyond metabolic advantages, N-methylation significantly modifies molecular conformation and receptor interaction profiles. The methyl group restricts nitrogen inversion and rotational freedom, locking the ethylamine moiety in preferred conformations that may enhance binding complementarity. In GPCR-targeted compounds, N-methylation typically reduces hydrogen-bonding capacity but increases membrane permeability by decreasing desolvation energy. The modification also modulates basic strength, lowering the pKₐ by approximately 0.3-0.5 units compared to secondary amines, which influences the cationic fraction at physiological pH and thus brain penetration potential. However, SAR studies in melanocortin receptor ligands reveal that N-methylation must be strategically implemented, as inappropriate methylation can destabilize bioactive conformations or reduce potency through suboptimal hydrogen bonding [2] [8].
Table 3: Comparative Effects of N-Methylation on Ethylamine Derivatives
Parameter | Secondary Amine (Unmethylated) | Tertiary Amine (N-Methylated) | Functional Impact |
---|---|---|---|
Metabolic Half-life (t₁/₂) | 45 ± 12 min | 120 ± 25 min | Extended exposure |
MAO-A Metabolic Susceptibility | High | Moderate-Low | Reduced clearance |
Plasma Protein Binding (%) | 65-75 | 75-85 | Altered distribution |
Lipophilicity (ΔLog P) | Baseline | +0.4-0.6 | Enhanced permeability |
Amine pKₐ | 9.8-10.2 | 9.3-9.7 | Modified ionization |
H-Bond Donor Capacity | Present | Absent | Altered receptor interactions |
Synthetic access to N-methylated derivatives employs reductive amination strategies using formaldehyde/NaBH₄ or alkylation protocols with methyl iodide followed by purification challenges due to over-alkylation risks. Chiral preservation during N-methylation is critical, requiring mild conditions to prevent racemization at the sensitive benzylic stereocenter. Advanced catalytic systems like [IrH(THF)(P,N)(imine)][BArF] complexes enable direct asymmetric hydrogenation of N-alkyl imines, achieving up to 94% ee for tertiary amine products. The resulting N-methylated analogs maintain the crucial chiral integrity required for selective receptor interactions while gaining significant pharmacokinetic advantages [8] [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0